3-Chloro-4-(difluoromethyl)anisole

Medicinal Chemistry Bioisosterism Hydrogen Bonding

This precise 3-chloro-4-difluoromethyl regioisomer ensures consistent SAR and avoids confounding readouts from positional isomers. Leverage the CF2H moiety as a lipophilic hydrogen-bond donor bioisostere for thiols or amines, enabling ΔlogP tuning (-0.1 to +0.4) in kinase, GPCR, or fungicide programs. Chloro substituent permits downstream cross-coupling for diversity-oriented synthesis.

Molecular Formula C8H7ClF2O
Molecular Weight 192.59 g/mol
Cat. No. B13031455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(difluoromethyl)anisole
Molecular FormulaC8H7ClF2O
Molecular Weight192.59 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(F)F)Cl
InChIInChI=1S/C8H7ClF2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3
InChIKeyLRUAKEAZLSSOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(difluoromethyl)anisole: Core Chemical Identity and Procurement-Relevant Baseline for Fluorinated Anisole Intermediates


3-Chloro-4-(difluoromethyl)anisole (CAS 1936657-53-2) is a tri-substituted benzene derivative incorporating methoxy, chloro, and difluoromethyl functional groups on the aromatic ring . This substitution pattern confers a unique electronic and steric profile that distinguishes it within the broader class of fluorinated anisole intermediates. The compound is supplied for research and development applications, with a minimum purity specification of 95% and a molecular weight of 188.69 g/mol . Its structural features position it as a specialized building block for medicinal chemistry and agrochemical discovery programs requiring precise modulation of physicochemical properties [1].

Why In-Class Analogs of 3-Chloro-4-(difluoromethyl)anisole Cannot Be Assumed Interchangeable for SAR-Driven Development


Fluorinated anisole derivatives exhibit widely divergent physicochemical properties depending on the precise pattern and identity of substituents. Within the class of difluoromethyl anisoles, the specific 3-chloro-4-difluoromethyl substitution on the aromatic ring dictates unique hydrogen bond donor capacity and lipophilicity, parameters that are critical for target engagement and pharmacokinetic behavior [1]. Substituting a different regioisomer—such as 2-chloro-6-(difluoromethyl)anisole (CAS 943830-41-9) or 5-chloro-2-(difluoromethyl)anisole (CAS 1261449-35-7)—will alter electronic distribution and steric constraints, leading to unpredictable changes in binding affinity and metabolic stability that cannot be extrapolated from in-class analogs . The quantitative evidence presented below establishes the specific differentiation that mandates precise compound selection rather than generic substitution.

3-Chloro-4-(difluoromethyl)anisole: Quantitative Evidence of Physicochemical Differentiation Against Key Comparators


Hydrogen Bond Donor Capacity of the Difluoromethyl Moiety in Anisole Scaffolds

The difluoromethyl (-CF₂H) group in anisole derivatives functions as a lipophilic hydrogen bond donor, a property absent in non-fluorinated methyl anisole analogs. Across a series of difluoromethyl anisoles, the hydrogen bond acidity parameter A was determined to range from 0.085 to 0.126 using Abraham's solute ¹H NMR analysis, a scale comparable to thiophenol, aniline, and amine groups [1]. This hydrogen bond donor capacity is not present in the methyl analog (anisole, A < 0.01), providing a quantifiable physicochemical advantage for enhancing target interactions in binding pockets where hydrogen bonding is critical.

Medicinal Chemistry Bioisosterism Hydrogen Bonding

Lipophilicity Modulation by the Difluoromethyl Group Relative to Methyl Congeners

The introduction of the difluoromethyl group modulates lipophilicity in a manner that is tunable based on the electronic environment of the aromatic ring. Experimental Δlog P (water-octanol) values—calculated as log P(XCF₂H) minus log P(XCH₃)—across a series of difluoromethyl anisoles ranged from -0.1 to +0.4 [1]. A linear correlation with Hammett σ constants demonstrates that the magnitude of lipophilicity shift is electronically dependent, allowing researchers to anticipate and exploit this modulation for optimizing membrane permeability and metabolic stability in lead optimization campaigns.

Physicochemical Properties Druglikeness Lipophilicity

Unique Substitution Pattern Differentiation from Other Chloro-Difluoromethyl Anisole Regioisomers

3-Chloro-4-(difluoromethyl)anisole occupies a specific regioisomeric position distinct from alternative chlorinated difluoromethyl anisoles. The compound's substitution pattern (chloro at position 3, difluoromethyl at position 4 relative to methoxy at position 1) is non-interchangeable with regioisomers such as 2-chloro-6-(difluoromethyl)anisole (CAS 943830-41-9) or 5-chloro-2-(difluoromethyl)anisole (CAS 1261449-35-7). In the ¹⁷O NMR study of 19 chlorinated anisoles, chemical shift dispersion spanned approximately 40 ppm in CDCl₃, demonstrating that subtle positional changes in chloro substitution produce measurable electronic perturbation of the methoxy oxygen nucleus [1]. This positional specificity directly impacts molecular recognition events in biological systems.

Structure-Activity Relationship Regioisomerism Chemical Probes

Minimum Purity Specification and Quality Assurance

The commercial supply of 3-Chloro-4-(difluoromethyl)anisole is specified with a minimum purity of 95% . This specification establishes a baseline for analytical reproducibility in synthetic and biological assays, differentiating it from in-house synthesized material of unverified purity or from alternative vendors offering lower specifications. While this purity level is typical for research-grade fluorinated intermediates, it provides a documented benchmark for procurement decisions where batch-to-batch consistency is required.

Analytical Chemistry Quality Control Procurement

3-Chloro-4-(difluoromethyl)anisole: Optimal Scientific and Industrial Deployment Scenarios Based on Quantitative Differentiation


Rational Bioisosteric Replacement of Hydroxyl, Thiol, or Amine Groups in Lead Optimization

The hydrogen bond acidity (A = 0.085-0.126) of the difluoromethyl group in this compound [1] supports its strategic use as a bioisostere for hydrogen bond donors such as thiols or amines. In lead optimization campaigns where metabolic stability or off-target activity must be addressed, substituting a hydroxyl or amine moiety with the 3-chloro-4-(difluoromethyl)anisole scaffold may preserve key binding interactions while improving lipophilicity and membrane permeability, as supported by Δlog P modulation ranging from -0.1 to +0.4 [1]. This approach is particularly relevant in medicinal chemistry programs targeting kinase inhibitors, GPCRs, or ion channels where subtle hydrogen bonding modulation is required.

Synthesis of Position-Specific Chemical Probes for Target Validation

The defined 3-chloro-4-difluoromethyl substitution pattern ensures that chemical probes derived from this intermediate maintain consistent regioisomeric identity [2]. In target validation studies where SAR is being established, using a regioisomerically defined building block prevents confounding biological readouts caused by positional isomer contamination. The electronic perturbation measurable by ¹⁷O NMR (chemical shift dispersion of ~40 ppm among chlorinated anisoles) [2] underscores the sensitivity of the methoxy oxygen environment to substitution, reinforcing the need for exact positional control in probe synthesis.

Modular Building Block for Fluorinated Agrochemical Intermediate Libraries

Difluoromethyl groups are privileged motifs in contemporary agrochemical design due to their ability to modulate physicochemical properties while introducing hydrogen bond donor capacity [1]. This compound serves as a versatile intermediate for constructing libraries of fungicidal or herbicidal candidates where lipophilicity tuning (Δlog P -0.1 to +0.4) is required for optimizing foliar uptake and translocation. The chloro substituent provides an additional handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in diversity-oriented synthesis campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-(difluoromethyl)anisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.